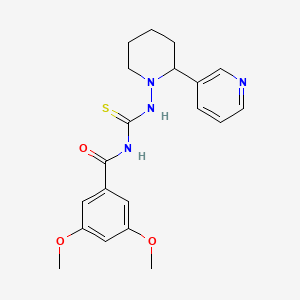
3,5-dimethoxy-N-((2-(pyridin-3-yl)piperidin-1-yl)carbamothioyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-dimethoxy-N-((2-(pyridin-3-yl)piperidin-1-yl)carbamothioyl)benzamide is a complex organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a benzamide core substituted with methoxy groups at the 3 and 5 positions, a pyridinyl group, and a piperidinyl group. It is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dimethoxy-N-((2-(pyridin-3-yl)piperidin-1-yl)carbamothioyl)benzamide typically involves a multi-step process. The initial step often includes the preparation of the benzamide core, followed by the introduction of the methoxy groups at the 3 and 5 positions. The pyridinyl and piperidinyl groups are then introduced through nucleophilic substitution reactions. The final step involves the formation of the carbamothioyl linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3,5-dimethoxy-N-((2-(pyridin-3-yl)piperidin-1-yl)carbamothioyl)benzamide undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Electrophilic reagents such as bromine (Br2) or chloromethane (CH3Cl) in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions include quinones, amines, and various substituted derivatives of the benzamide core.
Scientific Research Applications
3,5-dimethoxy-N-((2-(pyridin-3-yl)piperidin-1-yl)carbamothioyl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3,5-dimethoxy-N-((2-(pyridin-3-yl)piperidin-1-yl)carbamothioyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed biological effects. The exact pathways and molecular interactions are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
3-(Piperazin-1-yl)-1,2-benzothiazole: Known for its antibacterial activity.
1-(Piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one: Exhibits antimicrobial properties.
Uniqueness
3,5-dimethoxy-N-((2-(pyridin-3-yl)piperidin-1-yl)carbamothioyl)benzamide is unique due to its specific substitution pattern and the presence of both pyridinyl and piperidinyl groups. This structural uniqueness contributes to its distinct biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C20H24N4O3S |
|---|---|
Molecular Weight |
400.5 g/mol |
IUPAC Name |
3,5-dimethoxy-N-[(2-pyridin-3-ylpiperidin-1-yl)carbamothioyl]benzamide |
InChI |
InChI=1S/C20H24N4O3S/c1-26-16-10-15(11-17(12-16)27-2)19(25)22-20(28)23-24-9-4-3-7-18(24)14-6-5-8-21-13-14/h5-6,8,10-13,18H,3-4,7,9H2,1-2H3,(H2,22,23,25,28) |
InChI Key |
LUHOOCVOKARLML-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NC(=S)NN2CCCCC2C3=CN=CC=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















